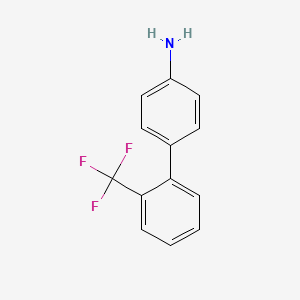

2'-Trifluoromethyl-biphenyl-4-ylamine

Description

Overview of Biphenyl (B1667301) Amine Scaffolds in Advanced Chemical Research

The biphenyl amine framework is a privileged structure in medicinal chemistry and materials science. This scaffold consists of two phenyl rings linked together, with an amine group attached. The biphenyl unit provides a rigid yet conformationally flexible backbone that can be strategically functionalized to create a wide array of three-dimensional structures. This structural versatility allows for the precise positioning of functional groups to interact with biological targets or to tune the electronic and photophysical properties of materials. In drug discovery, biphenyl amines are found in a variety of therapeutic agents, demonstrating their ability to serve as effective pharmacophores. In materials science, the biphenyl core is a key component in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other functional polymers. nih.gov

Research Trajectory of 2'-Trifluoromethyl-biphenyl-4-ylamine within Fluorinated Biaryls

The research trajectory of this compound is intrinsically linked to the broader exploration of fluorinated biaryls. The synthesis of such compounds often relies on powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly prevalent and versatile method. uliege.beresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid. In the context of synthesizing this compound, a plausible route would involve the coupling of a protected 4-bromoaniline (B143363) or a related derivative with 2-(trifluoromethyl)phenylboronic acid.

While specific research exclusively detailing the applications of this compound is not extensively documented in publicly available literature, its structure suggests significant potential as an intermediate in several areas of research. For instance, the amine group can be readily derivatized to form amides, ureas, and other functional groups, making it a valuable building block for the synthesis of more complex molecules. A notable example from the literature describes the use of the isomeric 2-(trifluoromethyl)biphenyl-4-amine in the synthesis of a potent and selective agonist of the S1P1 receptor, highlighting the utility of this scaffold in medicinal chemistry. acs.org In this synthesis, the amine was converted to an isocyanate, which was then reacted with another fragment to yield the final complex molecule. acs.org This demonstrates a potential reaction pathway and application area for this compound.

Furthermore, the unique combination of the electron-withdrawing trifluoromethyl group and the versatile biphenyl amine core makes this compound an interesting candidate for materials science research. The incorporation of fluorinated biphenyl units into polymers has been shown to enhance thermal stability and influence the electronic properties of the resulting materials, opening avenues for their use in gas separation membranes and organic electronics. uva.es

Below are tables summarizing the key properties of this compound and a list of related compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 209917-92-0 |

| Molecular Formula | C13H10F3N |

| Molecular Weight | 237.22 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c14-13(15,16)12-4-2-1-3-11(12)9-5-7-10(17)8-6-9/h1-8H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGMGXJJEHFDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375331 | |

| Record name | 2'-Trifluoromethyl-biphenyl-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209917-92-0 | |

| Record name | 2'-Trifluoromethyl-biphenyl-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Trifluoromethyl Biphenyl 4 Ylamine and Analogous Structures

Strategies for Trifluoromethyl Group Incorporation into Aromatic Systems

The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring is a key step in the synthesis of the target molecule and its analogs. The unique properties of the CF₃ group, such as its high electronegativity and lipophilicity, make it a valuable substituent in medicinal and materials chemistry. nih.gov Several methods have been developed for this purpose, which can be broadly categorized into radical, electrophilic, and nucleophilic approaches.

Radical Trifluoromethylation Approaches

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which then attacks the aromatic ring. These reactions are often initiated by photoredox catalysis, allowing for the trifluoromethylation of unactivated arenes and heteroarenes under mild conditions. google.com For example, the use of commercial photocatalysts and a household light bulb can efficiently trifluoromethylate a variety of aromatic systems. google.com Another approach involves the use of persistent radicals like perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical (PPFR), which decomposes at elevated temperatures to produce a •CF₃ radical capable of reacting with aromatic compounds. nih.govrsc.org

Electrophilic Trifluoromethylation Methodologies

Electrophilic trifluoromethylation reagents act as a source of "CF₃⁺". While the trifluoromethyl cation itself is difficult to generate, several stable and effective electrophilic trifluoromethylating reagents have been developed. uliege.be These include hypervalent iodine reagents, such as Togni reagents, and sulfonium (B1226848) salts, like Umemoto reagents. nih.govthaiscience.info These reagents can trifluoromethylate a range of nucleophiles, including (hetero)arenes. uliege.be The mechanism of electrophilic trifluoromethylation is often debated, with possibilities including a bimolecular nucleophilic substitution (Sₙ2) type mechanism or a single electron transfer (SET) process. nih.gov Palladium-catalyzed ortho-trifluoromethylation of anilides, directed by the acetamino group, provides an efficient route to ortho-CF₃ acetanilides and anilines. nih.govacs.org

Nucleophilic Trifluoromethylation Techniques

Nucleophilic trifluoromethylation employs a "CF₃⁻" source to react with an electrophilic aromatic substrate, typically an aryl halide. Copper-catalyzed nucleophilic trifluoromethylation of aryl halides is a well-established method, although reactions with aryl bromides and chlorides can be more challenging than with aryl iodides. prepchem.com The use of fluoroform-derived CuCF₃ has shown high reactivity towards a broad range of aryl and heteroaryl halides under mild, ligandless conditions. google.com Another approach involves the use of methyl trifluoroacetate (B77799) (MTFA) in the presence of a copper(I) catalyst and an alkaline halide. prepchem.com

N-Trifluoromethylation of Amine Functionalities: Advanced Approaches

The direct introduction of a trifluoromethyl group onto a nitrogen atom (N-trifluoromethylation) can significantly alter the basicity and other properties of amines. wikipedia.org This has led to the development of advanced protocols for this transformation.

Development of Silver-Mediated N-Trifluoromethylation Protocols

Silver-mediated reactions have emerged as a powerful tool for N-trifluoromethylation. One such protocol utilizes carbon disulfide (CS₂) and silver fluoride (B91410) (AgF) as reagents to trifluoromethylate secondary amines in a single step. wikipedia.org This method is versatile and has been applied to the late-stage modification of complex bioactive molecules. wikipedia.orggoogle.com Another silver-mediated approach involves the trifluoromethylation of aryldiazonium salts, effectively converting an aromatic amino group into a trifluoromethyl group. researchgate.net Furthermore, silver-mediated oxidative trifluoromethylation has been used to synthesize novel N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamine (B1172632) reagents, which are precursors for the direct incorporation of the NCF₃ moiety. acs.org

Stereoselective N-Trifluoromethylation via Chiral Substrate Transformations

While the target molecule, 2'-Trifluoromethyl-biphenyl-4-ylamine, is achiral, the development of stereoselective N-trifluoromethylation methods is a significant area of research for the synthesis of chiral N-CF₃ containing compounds. Highly diastereoselective trifluoromethylation of chiral imide enolates has been achieved using electrophilic reagents like Togni's reagent. uliege.be The stereoselectivity is often influenced by the chirality of the substrate and the nature of the chiral auxiliary used.

Cross-Coupling Reactions in Biphenyl (B1667301) Amine Synthesis

The formation of the biphenyl scaffold is a critical step in the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium and nickel, are the most prevalent and effective methods for this transformation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely utilized for the synthesis of biphenyl derivatives. researchgate.netmdpi.com These reactions typically involve the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of a precursor to this compound, this could involve the reaction of a suitably protected 4-haloaniline derivative with 2-(trifluoromethyl)phenylboronic acid or the coupling of a 2-halobenzotrifluoride with a 4-aminophenylboronic acid derivative.

A general strategy involves the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid. For instance, the coupling of 4-bromo-2,6-dimethylaniline (B44771) with various phenylboronic acids has been demonstrated to produce biphenylamines in moderate to good yields. uliege.be The use of electron-withdrawing substituents on the phenylboronic acid, such as trifluoromethyl groups, has been shown to influence the reaction rate and yield. uliege.be

A study on the synthesis of fluorinated biphenyl derivatives via Suzuki-Miyaura coupling highlighted the use of a heterogeneous palladium catalyst. The reaction of 4-fluorophenylboronic acid with various brominated aromatic compounds, including those with fluorine and other substituents, proceeded with good conversion rates, demonstrating the versatility of this method for creating complex biphenyl structures. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4-Bromo-2,6-dimethylaniline | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd2(dba)3, P(t-Bu)3 | Cs2CO3 | Toluene | 75 | uliege.be |

| 4-Bromo-2,6-dimethylaniline | 3,5-Difluorophenylboronic acid | Pd2(dba)3, P(t-Bu)3 | Cs2CO3 | Toluene | 68 | uliege.be |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na2CO3 | H2O/Toluene | >95 | mdpi.com |

| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na2CO3 | H2O/Toluene | ~80 | mdpi.com |

| Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions for Biphenyl Synthesis. |

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly reactive alternative to palladium-based systems, particularly for the activation of less reactive aryl chlorides. nih.gov These methods can be applied to the synthesis of the biphenyl core of trifluoromethylated biphenyl amines. While specific examples for the direct synthesis of this compound are not prevalent in the provided literature, the general applicability of nickel catalysis for C-C bond formation is well-established. For instance, nickel-catalyzed amination of aryl chlorides has been shown to be effective for a broad range of substrates, indicating the potential for analogous C-C coupling reactions. organic-chemistry.org

Multi-Step Synthetic Routes to Trifluoromethylated Biphenyl Amines

The synthesis of this compound often involves a multi-step sequence where the biphenyl core is first constructed, followed by the introduction or modification of the amino group.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds and is a key strategy for introducing the amine group onto a pre-formed biphenyl scaffold. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov For the synthesis of this compound, a plausible route would involve the amination of a 4-halo-2'-trifluoromethylbiphenyl intermediate.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, such as (o-biphenyl)P(t-Bu)₂ and various biarylphosphine ligands, have been shown to be highly effective for the amination of aryl chlorides, bromides, and triflates, even at room temperature for some substrates. nih.gov The reaction is tolerant of a wide variety of functional groups, making it suitable for complex molecules.

Nickel-catalyzed amination reactions also provide a viable route. nih.gov These reactions can be particularly advantageous for the amination of aryl chlorides and are often performed with air-stable nickel precatalysts in more environmentally friendly solvents like 2-methyl-THF. nih.gov The amination of trifluoromethyl-containing aryl chlorides has been successfully demonstrated on a gram scale using this methodology. nih.gov

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4-Chloro-1-trifluoromethylbenzene | Morpholine | NiCl₂(DME), Ligand | NaOtBu | 2-Methyl-THF | 94 | nih.gov |

| 2-Bromo-5-(trifluoromethyl)pyridine | Aniline (B41778) | Pd(dba)₂/BINAP | tBuONa | 1,4-Dioxane | High | mdpi.com |

| Aryl Chloride | Primary/Secondary Amine | [Pd(cinnamyl)Cl]₂/Mor-DalPhos | K₃PO₄ | Water or Solvent-free | Good to Excellent | researchgate.net |

| Table 2: Examples of Amination Reactions for the Synthesis of Aryl Amines. |

An alternative to direct amination is the use of functional group interconversions. A common strategy involves the reduction of a nitro group to an amine. This approach would entail the synthesis of 4-nitro-2'-trifluoromethylbiphenyl, which can be achieved through a Suzuki-Miyaura coupling between a 4-halonitrobenzene and 2-(trifluoromethyl)phenylboronic acid. The subsequent reduction of the nitro group to the desired amine can be accomplished using various standard reducing agents, such as tin(II) chloride, catalytic hydrogenation with palladium on carbon, or other methods.

Another approach could involve the Curtius, Hofmann, or Lossen rearrangement of a carboxylic acid derivative on the biphenyl scaffold. For example, starting with 2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxylic acid, this could be converted to an acyl azide, which upon thermal or photochemical rearrangement would yield an isocyanate. Hydrolysis of the isocyanate would then furnish the target this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Trifluoromethyl Biphenyl 4 Ylamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F. It provides a detailed map of the atoms in a molecule, revealing their connectivity, chemical environment, and spatial relationships.

High-resolution ¹H NMR spectroscopy is used to identify the number and type of protons in a molecule. The chemical shift (δ) of each proton is influenced by the electron density of its local environment. For 2'-Trifluoromethyl-biphenyl-4-ylamine, one would expect a complex spectrum in the aromatic region (typically δ 6.5-8.0 ppm).

The protons on the aniline (B41778) ring (positions 2, 3, 5, and 6) would be affected by the electron-donating amino group (-NH₂), which generally shifts signals upfield compared to unsubstituted benzene (B151609). The protons on the other ring are influenced by the electron-withdrawing trifluoromethyl (-CF₃) group, which causes downfield shifts. The protons closest to the -CF₃ group would experience the strongest deshielding effect. The coupling between adjacent protons (J-coupling) would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), allowing for the assignment of each signal to a specific proton. The -NH₂ protons would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

As a reference, the ¹H NMR spectral data for the related compound 4-Trifluoromethyl-1,1'-biphenyl shows a series of multiplets in the aromatic region, reflecting the complex spin-spin coupling of the biphenyl (B1667301) system. rsc.org

Table 1: Representative ¹H NMR Data for an Analogous Compound: 4-Trifluoromethyl-1,1'-biphenyl

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.75 – 7.67 | m | Aromatic Protons |

| 7.66 – 7.60 | m | Aromatic Protons |

| 7.54 – 7.44 | m | Aromatic Protons |

| 7.46 – 7.30 | m | Aromatic Protons |

Data obtained in CDCl₃. Source: rsc.org

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are highly sensitive to the electronic effects of substituents. For this compound, the spectrum would show 13 distinct signals for the carbon atoms of the biphenyl core, plus the signal for the -CF₃ carbon.

The carbon attached to the -CF₃ group would appear as a quartet due to coupling with the three fluorine atoms (¹JCF). Its chemical shift would be significantly downfield. The carbons of the aniline ring would be influenced by the -NH₂ group, with the carbon at position 4 (ipso-carbon) being shielded. Conversely, the carbons in the trifluoromethyl-substituted ring would be deshielded.

For comparison, the ¹³C NMR data for 4-(trifluoromethyl)biphenyl shows the characteristic quartet for the CF₃ carbon and distinct signals for the other aromatic carbons, with the chemical shifts reflecting the electronic environment. rsc.org

Table 2: Representative ¹³C NMR Data for an Analogous Compound: 4-(trifluoromethyl)biphenyl

| Chemical Shift (δ) ppm | J-Coupling (Hz) | Assignment |

|---|---|---|

| 144.77 | Aromatic C | |

| 139.80 | Aromatic C | |

| 129.34 | q, J = 31.9 | Aromatic C |

| 129.00 | Aromatic C | |

| 128.19 | Aromatic C | |

| 127.44 | Aromatic C | |

| 127.29 | Aromatic C | |

| 125.72 | q, J = 3.8 | Aromatic C |

| 124.33 | q, J = 270.2 | CF₃ |

Data obtained in CDCl₃. Source: rsc.org

The position of the signal, typically reported relative to a standard like CFCl₃, can confirm the presence of the trifluoromethyl group attached to an aromatic ring. For instance, trifluorotoluene exhibits a ¹⁹F chemical shift at approximately -63.72 ppm. colorado.edu The precise shift for this compound would be influenced by the electronic effects of the biphenyl system and the amino group on the adjacent ring. Studies on various trifluoromethyl-substituted aromatic compounds show that the ¹⁹F chemical shift is a sensitive probe of substituent effects and molecular polarity. nih.govrsc.orgnih.gov

Table 3: Representative ¹⁹F NMR Data for Analogous Trifluoromethyl-Aromatic Compounds

| Compound | Chemical Shift (δ) ppm | Solvent |

|---|---|---|

| 4-(trifluoromethyl)biphenyl | -62.40 | CDCl₃ |

| 1,2-dimethoxy-4-(trifluoromethyl)benzene | -61.58 | CDCl₃ |

| N-butyl-N-(trifluoromethyl)aniline | -57.81 | CDCl₃ |

Vibrational Spectroscopy for Molecular Confirmation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For this compound, the FT-IR spectrum would display characteristic absorption bands for its functional groups.

Key expected bands include:

N-H Stretching: The amino group (-NH₂) would show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would produce several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The aromatic carbon-nitrogen bond stretch would be observed in the 1250-1360 cm⁻¹ range.

C-F Stretching: The C-F bonds of the trifluoromethyl group are very strong absorbers and would give rise to intense bands, typically between 1100 and 1350 cm⁻¹.

The IR spectrum for a related compound, 4,4'-dimethylbiphenyl , provides a reference for the vibrations of a substituted biphenyl core, though it lacks the -NH₂ and -CF₃ groups. nist.gov

Table 4: Selected FT-IR Vibrational Frequencies for a Biphenyl Analogue: 4,4'-dimethylbiphenyl

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3030 | Aromatic C-H Stretch |

| ~2920 | Methyl C-H Stretch |

| ~1610 | Aromatic C=C Stretch |

| ~1500 | Aromatic C=C Stretch |

| ~810 | C-H Out-of-plane Bending |

Data from Coblentz Society evaluated reference spectra. Source: nist.gov

FT-Raman spectroscopy is a scattering technique that provides information on molecular vibrations. It is particularly useful for analyzing symmetric vibrations and bonds that are less polar, which may be weak or absent in the IR spectrum. The use of a near-infrared laser minimizes fluorescence issues common with aromatic compounds. nih.gov

For this compound, the FT-Raman spectrum would be expected to show:

Strong signals for the aromatic C=C ring stretching vibrations, which are highly polarizable.

A prominent signal for the symmetric stretching of the C-C bond between the two phenyl rings.

Vibrations associated with the trifluoromethyl group.

The Raman spectrum of unsubstituted biphenyl shows a strong peak around 1280 cm⁻¹, which is characteristic of the inter-ring C-C stretch, a feature also expected in its derivatives. chemicalbook.com The substitution pattern significantly influences the Raman shifts, as seen in studies of chlorobiphenyls. researchgate.net

Table 5: Selected FT-Raman Vibrational Frequencies for Biphenyl

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3060 | Aromatic C-H Stretch |

| ~1600 | Aromatic C=C Ring Stretch |

| ~1280 | Inter-ring C-C Stretch |

| ~1030 | Aromatic C-H In-plane Bend |

| ~1000 | Ring Breathing Mode |

Data derived from publicly available spectra. Source: chemicalbook.com

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Trifluoromethyl-1,1'-biphenyl |

| 4-(trifluoromethyl)biphenyl |

| 1,2-dimethoxy-4-(trifluoromethyl)benzene |

| N-butyl-N-(trifluoromethyl)aniline |

| 4,4'-dimethylbiphenyl |

| Biphenyl |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of synthetic compounds, offering high sensitivity and specificity for determining molecular weights and probing structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the measurement of the mass-to-charge ratio (m/z) with exceptional accuracy, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, a critical step in confirming the identity of a newly synthesized compound. The theoretical exact mass of the parent compound, this compound (C₁₃H₁₀F₃N), can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Table 1: Theoretical Exact Mass for a Derivative of this compound

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| N-(2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetamide | C₁₅H₁₂F₃NO | 279.0871 |

This table presents the calculated theoretical exact mass. Experimental validation via HRMS is a standard procedure in the characterization of novel compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of synthesized compounds and to analyze complex mixtures. For derivatives of this compound, LC-MS can be employed to separate the target compound from starting materials, byproducts, and other impurities, with the mass spectrometer providing confirmation of the identity of each separated component.

In the analysis of amine-containing compounds, derivatization can be employed to improve chromatographic behavior and enhance ionization efficiency for mass spectrometric detection. mdpi.com For instance, a method utilizing 3,5-bis-(trifluoromethyl)phenyl isothiocyanate as a derivatizing agent has been successfully applied to the LC-MS/MS analysis of biogenic amines. nist.gov This approach allows for the sensitive and selective quantification of amines in various matrices. nist.gov A typical LC-MS method for the analysis of fluorinated amine derivatives would involve a reversed-phase column, such as a C18, and a mobile phase gradient of water and acetonitrile, often with additives like formic acid to improve peak shape and ionization. mdpi.com

Table 2: Representative LC-MS Parameters for the Analysis of Amine Derivatives

| Parameter | Condition |

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A linear gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.2 - 0.5 mL/min |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Full Scan MS and Data-Dependent MS/MS |

This table outlines typical starting parameters for an LC-MS method for the analysis of fluorinated aromatic amines. Method optimization would be required for specific derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. bldpharm.com This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's properties.

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

Single-crystal X-ray diffraction (SC-XRD) analysis offers a definitive insight into the molecular structure, conformation, and packing of crystalline compounds. For derivatives of this compound, such as N-aryl amides, SC-XRD reveals the precise spatial arrangement of the atoms, the planarity of the aromatic rings, and the dihedral angle between them.

For example, the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide, a related compound, has been determined. In this structure, the molecule adopts a conformation where the two aryl rings are significantly twisted with respect to each other. acs.org This twisting is a common feature in biphenyl systems and is influenced by steric hindrance between ortho substituents and by crystal packing forces. The amide linkage plays a crucial role in the crystal packing, often forming intermolecular hydrogen bonds (N-H···O) that link molecules into chains or more complex networks. acs.orgnih.gov

Table 3: Selected Crystallographic Data for a Representative N-Aryl Benzamide Derivative

| Parameter | N-[4-(trifluoromethyl)phenyl]benzamide acs.org |

| Molecular Formula | C₁₄H₁₀F₃NO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.862 (1) |

| b (Å) | 8.121 (2) |

| c (Å) | 14.415 (3) |

| α (°) | 77.20 (3) |

| β (°) | 80.37 (3) |

| γ (°) | 70.38 (3) |

| Volume (ų) | 631.1 (2) |

| Z | 2 |

| Key Intermolecular Interaction | N-H···O hydrogen bonding |

This table presents crystallographic data for a structurally related compound to illustrate the type of information obtained from a single-crystal X-ray diffraction study. Data is from a low-temperature (173 K) measurement.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid material. It provides a unique "fingerprint" for a specific crystalline phase, making it an essential tool for identifying polymorphs, assessing crystallinity, and monitoring phase purity. mdma.ch

For derivatives of this compound, PXRD can be used to confirm that a synthesized batch of material consists of a single crystalline phase. This is particularly important in pharmaceutical development, where different polymorphs of a drug substance can exhibit different physical properties, such as solubility and stability.

A study on N-[4-(trifluoromethyl)phenyl]cinnamamide, a precursor to a cyclized derivative, reported its characterization by PXRD. acs.orgmdma.ch The experimental PXRD pattern can be compared to a pattern simulated from single-crystal X-ray diffraction data to confirm the bulk purity of the crystalline phase. The positions (in 2θ) and relative intensities of the diffraction peaks are characteristic of the crystal lattice of the compound.

Table 4: Powder X-ray Diffraction Data for a Representative Derivative Precursor

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.51 | 8.41 | 35 |

| 12.72 | 6.95 | 40 |

| 15.89 | 5.57 | 100 |

| 18.33 | 4.84 | 55 |

| 21.15 | 4.20 | 60 |

| 23.98 | 3.71 | 75 |

| 25.64 | 3.47 | 80 |

| 28.21 | 3.16 | 45 |

This table presents selected diffraction peaks from the powder X-ray diffraction pattern of N-[4-(trifluoromethyl)phenyl]cinnamamide, a structurally related precursor. The data is representative of the information obtained from a PXRD experiment. acs.orgmdma.ch

Reactivity and Mechanistic Investigations of 2 Trifluoromethyl Biphenyl 4 Ylamine

Influence of the Trifluoromethyl Group on Amine Basicity and Nucleophilicity

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.combeilstein-journals.org This strong inductive effect significantly influences the properties of the entire molecule, particularly the basicity and nucleophilicity of the 4-amino group.

The nucleophilicity of the amine is also diminished by the -CF3 group. Nucleophilicity is the ability of an atom to donate its electron pair to an electrophile. The reduced electron density on the nitrogen atom makes 2'-Trifluoromethyl-biphenyl-4-ylamine a weaker nucleophile than its non-fluorinated counterpart. This has implications for its use in nucleophilic substitution and addition reactions.

Table 1: Predicted Influence of Trifluoromethyl Group on Amine Properties

| Property | Unsubstituted 4-Aminobiphenyl | This compound | Rationale |

| Basicity (pKa of conjugate acid) | Higher | Lower | The -CF3 group is strongly electron-withdrawing, reducing electron density on the amine nitrogen. |

| Nucleophilicity | Higher | Lower | Reduced electron density on the nitrogen makes it a weaker electron pair donor. |

This table is based on established principles of electronic effects and data for analogous compounds, as specific experimental data for this compound is not available.

Hydrolytic Stability and Degradation Pathways of N-Trifluoromethyl Amine Moieties

The compound in focus is this compound, which features a C-CF3 bond on the aromatic ring, not an N-CF3 bond. The C-CF3 bond is known for its high thermal and chemical stability. mdpi.com Therefore, hydrolytic degradation of the trifluoromethyl group itself under normal conditions is not expected to be a significant pathway.

Electrophilic Aromatic Substitution and Nucleophilic Reactions on the Biphenyl (B1667301) Amine Core

The biphenyl core of this compound possesses two aromatic rings that can potentially undergo electrophilic substitution. The amine group (-NH2) is a strong activating group and is ortho-, para-directing. Conversely, the trifluoromethyl group (-CF3) is a strong deactivating group and is meta-directing.

In this compound, the amine group on one ring will strongly direct incoming electrophiles to the positions ortho to it (positions 3 and 5). The trifluoromethyl group on the other ring will deactivate its ring towards electrophilic attack and direct any substitution to the meta positions (positions 3', 5'). Due to the powerful activating effect of the amine group, electrophilic substitution is most likely to occur on the amine-bearing ring.

Nucleophilic aromatic substitution is less common for this type of compound unless a good leaving group is present on the aromatic ring and is activated by a strongly electron-withdrawing group. The amine itself can act as a nucleophile in various reactions, such as acylation to form amides. For instance, the synthesis of amides from 2-amino biphenyl derivatives has been reported. orientjchem.org

Oxidation and Reduction Pathways of Trifluoromethylated Biphenyl Amines

The amine group of this compound is susceptible to oxidation. Aromatic amines can be oxidized to a variety of products, including nitroso, nitro, and azo compounds, depending on the oxidizing agent and reaction conditions. The presence of the electron-withdrawing trifluoromethyl group may make the amine slightly more resistant to oxidation compared to unsubstituted anilines.

The biphenyl system itself can undergo oxidative cyclization under certain conditions, potentially leading to the formation of carbazole (B46965) derivatives. For example, the oxidative cyclization of 2-(aminomethyl)biphenyls to fluorenones has been reported, which suggests the potential for intramolecular reactions of the biphenyl core. beilstein-journals.org

Reduction reactions are less likely to target the trifluoromethyl group or the aromatic rings under standard conditions due to their stability. However, if other functional groups were introduced to the molecule, their reduction could be influenced by the electronic properties of the existing substituents.

Stereochemical Control and Asymmetric Induction in Reactions Involving Chiral Trifluoromethylated Amines

This compound is not chiral. However, if a chiral center were introduced into the molecule, for example, through a reaction at the amine or by introducing a chiral substituent, the principles of stereochemical control would apply.

The synthesis of chiral trifluoromethylated amines is an active area of research, often involving asymmetric hydrogenation or nucleophilic addition to trifluoromethyl imines. While there are no specific studies on asymmetric reactions starting from this compound, the general strategies developed for other trifluoromethylated amines could potentially be adapted. The biphenyl scaffold can also exhibit atropisomerism if rotation around the C-C single bond between the two phenyl rings is restricted, for example, by bulky substituents in the ortho positions. However, in this compound, the substituents are not typically bulky enough to induce stable atropisomers at room temperature.

Computational Chemistry and Theoretical Modeling of 2 Trifluoromethyl Biphenyl 4 Ylamine

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequency Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to determine optimized molecular geometry, electronic properties, and vibrational frequencies. researchgate.net For 2'-Trifluoromethyl-biphenyl-4-ylamine, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), can elucidate key structural and electronic parameters. researchgate.net

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, including the dihedral angle between the two phenyl rings, which is a critical conformational feature of biphenyl (B1667301) compounds. researchgate.net Electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. eurjchem.com

Furthermore, DFT is used to calculate vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. researchgate.net By comparing calculated frequencies with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to functional groups, such as the N-H stretching of the amine group, the C-F stretching of the trifluoromethyl group, and various aromatic C-H and C=C vibrations. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound Calculated at the B3LYP/6-311+G(d,p) level.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.85 eV | Indicates electron-donating ability |

| LUMO Energy | -1.20 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.65 eV | Relates to chemical reactivity and stability eurjchem.com |

| Dipole Moment | 2.15 Debye | Measures molecular polarity |

| Key Vibrational Frequencies | ||

| N-H Stretch (Amine) | ~3450 cm⁻¹ | Confirms presence of the primary amine group |

| C-F Stretch (CF₃) | ~1320 cm⁻¹ | Confirms presence of the trifluoromethyl group |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical approaches that aim to correlate the chemical structure of compounds with their biological activity. nih.govfiveable.me These models are built by developing a statistical relationship between numerical representations of molecular properties (descriptors) and an observed biological response. longdom.orgnih.gov

For a series of compounds including this compound, a QSAR study would involve calculating a wide range of molecular descriptors. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume). nih.gov Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a predictive model. chemmethod.com

A hypothetical QSAR model for a series of biphenyl amine analogs could identify which properties are most influential for a specific biological activity, such as enzyme inhibition or receptor binding. For instance, the model might reveal that properties like the partition coefficient (logP), molecular refractivity, and specific electronic features (like the charge on the nitrogen atom) are critical for activity. Such a model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. longdom.org

| Quantum-Chemical | HOMO/LUMO Energy | Energies of the frontier molecular orbitals. | Relates to the molecule's ability to participate in charge-transfer interactions. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). The primary goal is to predict the binding mode and affinity, often represented by a docking score. nih.gov

Given that a related compound, 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide, is a known agonist of the Sphingosine-1-phosphate-1 (S1P1) receptor, a plausible molecular docking study for this compound could investigate its interaction with the S1P1 binding site. nih.gov The simulation would place the ligand into the receptor's active site in various conformations and orientations, calculating the most favorable binding pose based on a scoring function.

The results can reveal crucial intermolecular interactions, such as hydrogen bonds between the ligand's amine group and receptor residues, π-π stacking involving the biphenyl rings, and hydrophobic interactions with nonpolar residues. utdallas.edu Understanding these interactions at an atomic level provides a rational basis for designing more potent and selective analogs. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with S1P1 Receptor

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol | A strong negative value suggests favorable binding. |

| Predicted Interacting Residues | ||

| Hydrogen Bond | Glu121, Tyr143 | The -NH₂ group acts as a hydrogen bond donor. |

| π-π Stacking | Phe125, Phe210 | The phenyl rings interact with aromatic residues in the binding pocket. |

Molecular Mechanics and Hybrid QM/MM Methods for Conformational Analysis and Binding Energy Calculations

For studying the ligand within a biological environment, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are exceptionally powerful. biomolmd.orgnumberanalytics.com In a QM/MM simulation, the most critical part of the system—the ligand and the immediate interacting residues of the protein's active site—is treated with high-accuracy QM methods. mpg.de The rest of the protein and solvent are treated with computationally faster MM force fields. wikipedia.org This approach allows for the accurate modeling of electronic effects like charge transfer and polarization during the binding event, leading to more reliable calculations of binding free energy. utdallas.edu

Table 4: Comparison of Computational Methods for Conformational and Binding Analysis

| Method | Application | Strengths | Limitations |

|---|---|---|---|

| Molecular Mechanics (MM) | Conformational searching, molecular dynamics of large systems. | Very fast, allows for extensive sampling of conformational space. | Less accurate; does not explicitly model electrons, cannot describe bond breaking/forming. |

| Quantum Mechanics (QM) | Electronic structure, reaction mechanisms, high-accuracy energy calculations. | Highly accurate, describes electronic effects. | Computationally expensive, limited to smaller systems (typically <200 atoms). |

| Hybrid QM/MM | Enzyme catalysis, ligand binding in a protein active site. | Balances QM accuracy for the reactive center with MM speed for the environment. biomolmd.org | The setup can be complex, and results depend on the definition of the QM/MM boundary. mpg.de |

Predictive Models for Pharmacokinetic Properties and Bioavailability

Various predictive models, often based on QSAR principles or machine learning algorithms trained on large experimental datasets, can estimate key pharmacokinetic parameters for this compound. Properties such as lipophilicity (LogP), aqueous solubility (LogS), blood-brain barrier (BBB) permeability, human intestinal absorption (HIA), and potential for metabolism by cytochrome P450 (CYP) enzymes can be calculated. For instance, the presence of the trifluoromethyl group can significantly impact metabolic stability and lipophilicity. nih.gov

Table 5: Hypothetical Predicted ADME Properties for this compound

| Property | Predicted Value | Implication for Drug-Likeness |

|---|---|---|

| LogP (Lipophilicity) | 3.8 | Moderate lipophilicity, suggesting good potential for membrane permeability. |

| Aqueous Solubility (LogS) | -4.2 | Low predicted aqueous solubility, which might affect absorption. |

| Human Intestinal Absorption (HIA) | >90% | Predicted to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeability | High | The compound may be able to cross the BBB and act on CNS targets. |

| CYP2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions via inhibition of a major metabolic enzyme. |

Advanced Applications in Chemical and Materials Science

Medicinal Chemistry Applications: Design and Development of Bioactive Compounds

The 2'-Trifluoromethyl-biphenyl-4-ylamine core is a valuable starting point for the synthesis of novel therapeutic agents. The trifluoromethyl group and the biphenylamine structure offer distinct advantages in modulating how a molecule behaves in the body and interacts with biological targets.

Strategies for Modulating Pharmacokinetic Properties (e.g., Lipophilicity, Metabolic Stability)

The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacokinetic profile. This is primarily achieved by modulating two key properties: lipophilicity and metabolic stability. acs.orgnih.gov

Lipophilicity : The CF₃ group significantly increases the lipophilicity of a molecule. acs.org Lipophilicity, often measured as logP or described by the Hansch π parameter, influences a compound's absorption, distribution, membrane permeability, and binding to target proteins. acs.orgsemanticscholar.org The Hansch π value for a CF₃ group is +0.88, indicating its lipophilic nature. acs.org This enhanced lipophilicity can facilitate the passage of molecules across biological membranes, a critical factor for oral bioavailability and reaching intracellular targets. acs.orgnih.gov

Design of Bioisosteres Utilizing Trifluoromethylated Amine Scaffolds

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one chemical group with another that retains similar physical or chemical properties, leading to comparable biological activity. researchgate.net The trifluoromethyl group is frequently employed as a bioisostere for various atoms and groups, including chlorine atoms, due to their similar steric size, and methyl groups. acs.org

The trifluoromethylated amine scaffold, such as that in this compound, is particularly interesting. The CF₃ group's strong electron-withdrawing nature significantly reduces the basicity (pKa) of the adjacent amine group. researchgate.net This modulation is critical because high basicity in drug candidates can lead to poor membrane permeability and potential off-target effects like hERG channel inhibition. researchgate.net

Furthermore, trifluoroethylamines have been investigated as metabolically stable bioisosteres for amide bonds. researchgate.net Amide bonds are prevalent in biologically active molecules but are often susceptible to enzymatic hydrolysis. researchgate.net Replacing an amide linkage with a trifluoroethylamine can mimic some of the amide's structural and hydrogen-bonding properties while offering superior metabolic stability. researchgate.netresearchgate.net In a notable example of bioisosteric replacement, a trifluoromethyl group successfully replaced an aliphatic nitro group in the development of positive allosteric modulators for the cannabinoid CB1 receptor, resulting in compounds with improved potency and metabolic stability. nih.govnih.gov

Development of Agonists for Specific Receptor Subtypes (e.g., S1P1)

The sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein coupled receptor that plays a crucial role in regulating lymphocyte trafficking, making it a key target for treating autoimmune diseases like multiple sclerosis. nih.govwikipedia.orgnih.gov The development of selective S1P1 agonists is a major focus of modern drug discovery. acs.org

The this compound scaffold is directly relevant to this area. Research has led to the discovery of 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide , a potent and selective S1P1 agonist derived from this core structure. nih.gov This compound demonstrated an EC₅₀ of 0.035 µM with over 100-fold selectivity against other S1P receptor subtypes and was shown to cause a dramatic reduction of circulating lymphocytes in rats after a single oral dose. nih.gov This highlights the utility of the 2'-(trifluoromethyl)biphenyl-4-amine moiety as a key building block for potent S1P1 modulators. The design of such molecules often involves a biaryl core that positions functional groups to interact with the receptor's binding pocket. nih.gov The trifluoromethyl group in this context likely contributes to optimal binding affinity and pharmacokinetic properties. nih.gov

Investigation of Antimicrobial, Antiproliferative, and Anti-inflammatory Properties of Derivatives

Derivatives of the trifluoromethyl-biphenyl scaffold have been explored for a range of therapeutic applications, demonstrating significant biological activity.

Antimicrobial Properties : In an era of growing antibiotic resistance, novel antimicrobial agents are urgently needed. Studies have shown that biphenyl (B1667301) derivatives containing a trifluoromethyl group possess potent antibacterial activity. For instance, 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol was found to have potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) value as low as 3.13 µg/mL. drugbank.com Other studies on F- and CF₃-substituted biphenyl derivatives have identified compounds with strong binding affinities for the bacterial enzyme FabH, a key component in fatty acid synthesis, suggesting a clear mechanism of action. nih.govclevelandclinic.org

Antiproliferative Properties : The search for new anticancer agents has also utilized this scaffold. The incorporation of a CF₃ group can enhance the anti-cancer activity of molecules. nih.gov Hydroxylated biphenyl compounds, structurally related to the this compound core, have shown significant antiproliferative effects against malignant melanoma cells, with IC₅₀ values in the low micromolar range (e.g., 1.7 µM). These compounds were found to induce apoptosis and cause cell cycle arrest in cancer cells. Similarly, pyrazole (B372694) derivatives substituted with a trifluoromethylphenyl group demonstrated effective growth inhibition of antibiotic-resistant Gram-positive bacteria and were also able to eradicate preformed bacterial biofilms.

Anti-inflammatory Properties : Biphenyl derivatives have been synthesized and evaluated for anti-inflammatory activity. For example, a series of biphenyl-4-carboxylic acid amides incorporating a thiazolidinone ring exhibited significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. While not directly derivatives of this compound, these studies underscore the potential of the biphenyl scaffold in developing anti-inflammatory agents, where the introduction of a CF₃ group could further modulate potency and pharmacokinetics.

Influence of Trifluoromethyl Substitution on Protein-Ligand Interactions and Binding Affinity

The substitution of a hydrogen or methyl group with a trifluoromethyl group can profoundly impact how a ligand binds to its target protein. nih.gov The CF₃ group is not merely a sterically bulky and lipophilic substituent; its strong electron-withdrawing nature creates a unique electrostatic potential that can lead to favorable interactions within a protein's binding pocket. nih.gov

A statistical analysis of thousands of compound pairs revealed that while replacing a methyl group with a trifluoromethyl group does not improve bioactivity on average, in nearly 10% of cases, it can increase activity by at least an order of magnitude. nih.gov The study found that the CF₃ group has a preference for interacting with aromatic (phenylalanine, tyrosine) and other specific amino acid residues (methionine, leucine). nih.gov Quantum mechanics calculations showed that CF₃ substitution on a benzene (B151609) ring can be particularly effective at gaining binding energy, driven largely by favorable electrostatic interactions. nih.gov

Furthermore, the influence of a CF₃ group can be so significant as to alter the fundamental pharmacological nature of a ligand. In a study on glucocorticoid receptor ligands, replacing a central trifluoromethyl group with a benzyl (B1604629) group maintained binding potency but converted the compound from an agonist to an antagonist. nih.govacs.org This switch was attributed to the new group forcing a conformational change in the receptor's structure, demonstrating the powerful and sometimes unpredictable influence of this substituent on protein-ligand interactions. acs.org

Materials Science Applications: Fabrication of Functional Polymers and Advanced Materials

Beyond medicine, the this compound scaffold and its close relatives are valuable building blocks in materials science. Incorporating trifluoromethyl groups into polymer backbones can enhance key properties such as thermal stability, solubility, and environmental resistance.

One significant application is in the synthesis of high-performance polyimides. Polyimides derived from 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl (TFDB) , a diamine closely related to the title compound, exhibit excellent properties. The rigid biphenyl unit contributes to mechanical strength, while the CF₃ groups enhance solubility in organic solvents (aiding processability), increase thermal stability (with 5% weight loss temperatures exceeding 520°C in air), and improve resistance to hydrolysis.

In the field of organic electronics, trifluoromethyl-substituted biphenyls are used to create novel amorphous conjugated polymers for devices like organic field-effect transistors (OFETs). Polymers incorporating a 2,2′-bis(trifluoromethyl)biphenyl unit as an electron-accepting component have been shown to exhibit well-balanced ambipolar charge transport (both hole and electron mobility). For example, an OFET based on a polymer containing this unit achieved hole and electron mobilities of 0.0152 cm² V⁻¹ s⁻¹ and 0.0120 cm² V⁻¹ s⁻¹, respectively. Crucially, these devices showed excellent stability, with performance remaining nearly unchanged after 90 days in ambient conditions, a property attributed to the moisture resistance and enhanced oxidative stability conferred by the trifluoromethyl groups.

Synthesis of Fluorinated Polyimides for Optoelectronic Properties

Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, low dielectric constant, and high optical transparency. The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into the polymer backbone can significantly enhance these properties. While direct studies on polyimides synthesized from this compound are not extensively documented in publicly available research, the properties of polyimides derived from its close isomer, 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB), provide significant insights into the potential of such materials.

The synthesis typically involves the polycondensation of a diamine with a dianhydride. For instance, the reaction of TFDB with 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) or pyromellitic dianhydride (PMDA) yields polyimides with exceptional properties. acs.orgtitech.ac.jp The trifluoromethyl groups disrupt intermolecular charge transfer complexes, leading to high optical transparency, a crucial property for optoelectronic applications. titech.ac.jp Furthermore, these groups increase the free volume within the polymer matrix, which contributes to a lower dielectric constant and reduced water absorption.

Research on polyimides from TFDB has shown that these materials exhibit low optical loss, making them suitable for applications such as optical waveguides. titech.ac.jp For example, the polyimide 6FDA/TFDB, when cured at 350°C, demonstrates an optical loss as low as 0.3 dB/cm at a wavelength of 1.3 µm. titech.ac.jp The refractive indices of these polyimides can also be precisely controlled by copolymerization, a critical factor for the design of optoelectronic components. titech.ac.jp

Table 1: Optical Properties of a Polyimide Derived from a Related Diamine (6FDA/TFDB)

| Property | Value |

|---|---|

| Optical Loss at 0.63 µm | 0.7 dB/cm |

| Optical Loss at 1.3 µm | 0.3 dB/cm |

| In-plane Refractive Index (nTE) at 1.3 µm | 1.523 |

| Out-of-plane Refractive Index (nTM) at 1.3 µm | 1.514 |

Data sourced from a study on the polyimide prepared from 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) and 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB). titech.ac.jp

Development of High-Performance Polymers with Enhanced Thermal and Mechanical Characteristics

The introduction of this compound into polymer chains is a promising strategy for developing high-performance materials with superior thermal and mechanical properties. The rigidity of the biphenyl unit and the strong carbon-fluorine bonds contribute to high thermal stability and resistance to degradation. ncku.edu.twmdpi.com

Polyimides synthesized from the related diamine TFDB exhibit high glass transition temperatures (Tg) and excellent thermal decomposition temperatures. mdpi.comresearchgate.net For example, a fluorinated polyimide, TPPI50, which incorporates a trifluoromethylbenzene (TFMB) moiety, shows a glass transition temperature of 402 °C and a 5% weight loss temperature of 563 °C. mdpi.com The mechanical properties are also noteworthy, with a tensile strength of 232.73 MPa and an elongation at break of 26.26%. mdpi.com These properties are attributed to the reinforcement of the polymer chain by the biphenyl structure and the stability imparted by the fluorinated groups. mdpi.com

The incorporation of such fluorinated biphenyl diamines can also lead to polymers with reduced coefficients of thermal expansion (CTE), a critical parameter for applications in microelectronics where dimensional stability at varying temperatures is essential. mdpi.com

Table 2: Thermal and Mechanical Properties of a High-Performance Fluorinated Polyimide (TPPI50)

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 402 °C |

| 5% Weight Loss Temperature (T5%) | 563 °C |

| Tensile Strength | 232.73 MPa |

| Elongation at Break | 26.26% |

| Elastic Modulus | 5.53 GPa |

Data for TPPI50, a polyimide containing a trifluoromethylbenzene moiety. mdpi.com

Design of Organic Semiconductors for Field-Effect Transistors

Organic field-effect transistors (OFETs) are a key component of flexible and printed electronics. mit.edufrontiersin.org The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used. The introduction of trifluoromethyl groups into the molecular structure of organic semiconductors can significantly impact their electronic properties and device performance. nih.gov

The electron-withdrawing nature of the trifluoromethyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the material. A lower HOMO level can enhance the oxidative stability of the semiconductor, leading to more stable device operation in ambient conditions. researchgate.net

Research on conjugated polymers incorporating 2,2'-bis(trifluoromethyl)biphenyl (B1304852) as a building block has demonstrated the potential for creating amorphous organic semiconductors with balanced ambipolarity (the ability to transport both holes and electrons). researchgate.net For instance, a polymer named CF3-PBTV, which consists of thienylenevinylene and trifluoromethyl-substituted biphenyl units, exhibited well-balanced hole and electron mobilities of 0.065 and 0.078 cm²/V·s, respectively. researchgate.net Such materials are highly desirable for the fabrication of complementary logic circuits.

Table 3: Performance of an Ambipolar Organic Field-Effect Transistor Based on a Trifluoromethyl-Biphenyl Polymer (CF3-PBTV)

| Parameter | Value |

|---|---|

| Hole Mobility (μh) | 0.065 cm²/V·s |

| Electron Mobility (μe) | 0.078 cm²/V·s |

Data for an OFET based on poly(2,2′-bis(trifluoromethyl)biphenyl-alt-2,5-divinylthiophene) (CF3-PBTV). researchgate.net

Applications in Liquid Crystal Technologies

The incorporation of trifluoromethyl groups into the molecular structure of liquid crystals can significantly influence their mesomorphic (liquid crystalline) properties. nih.gov These groups can affect the melting point, clearing point, and the type of liquid crystal phases exhibited. The strong dipole moment associated with the trifluoromethyl group can enhance the dielectric anisotropy of the liquid crystal, which is a key parameter for their application in display devices. nih.gov

Derivatives of biphenyl are common scaffolds for liquid crystalline molecules. mdpi.comrsc.org The synthesis of Schiff bases from this compound and various aldehydes could lead to new liquid crystalline materials. The trifluoromethyl group would be expected to influence the intermolecular interactions and thus the thermal stability and range of the mesophases. nih.gov While specific data for liquid crystals derived directly from this compound is limited, studies on related fluorinated biphenyl compounds show the formation of nematic and smectic phases, which are the most common and technologically important liquid crystal phases. mdpi.com

Catalysis and Chiral Recognition Research

The structural features of this compound also make it an interesting candidate for research in catalysis and chiral recognition.

Investigation as Chiral Selectors for Enantioselective Processes

Chiral selectors are essential for the separation of enantiomers, which is of paramount importance in the pharmaceutical industry. Chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) are often based on molecules that can form transient diastereomeric complexes with the enantiomers of an analyte, leading to their separation. researchgate.netnih.gov

Biphenyl derivatives with restricted rotation around the biphenyl bond can exhibit atropisomerism and are thus chiral. While this compound itself is not chiral, it can be used as a precursor to synthesize chiral derivatives that could act as chiral selectors. For example, derivatization of the amine group could introduce a chiral center, or further substitution on the biphenyl rings could induce atropisomerism. The trifluoromethyl group could play a role in the chiral recognition process through dipole-dipole or other electronic interactions. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used, and novel selectors are continuously being developed to expand the range of separable compounds. nih.govmdpi.com

Role as Ligands in Transition Metal-Catalyzed Transformations

Amines, particularly those with aromatic and biphenyl scaffolds, are widely used as ligands in transition metal-catalyzed cross-coupling reactions. researchgate.net These ligands play a crucial role in stabilizing the metal center and modulating its reactivity, thereby influencing the efficiency and selectivity of the catalytic process.

This compound can potentially serve as a ligand in reactions such as the Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds. The electronic properties of the ligand, influenced by the trifluoromethyl group, could affect the rates of oxidative addition and reductive elimination in the catalytic cycle. While specific studies employing this compound as a primary ligand are not prevalent, research on related fluoroalkylamines in palladium-catalyzed couplings highlights the importance of the electronic nature of the amine in these transformations. researchgate.net Furthermore, derivatives of this amine could be synthesized to create bidentate or other multidentate ligands, which often exhibit enhanced catalytic activity and stability.

Environmental Fate and Toxicological Research of Trifluoromethylated Biphenyl Amines

Biodegradation Pathways and Environmental Persistence Studies

The biodegradation of polyfluorinated compounds (PFCs) is a significant challenge due to the strength of the carbon-fluorine bond. nih.gov For trifluoromethyl arenes, which are common in many pharmaceuticals and agrichemicals, their persistence in the environment is a growing concern. nih.gov Studies on the biodegradation of aromatic amines indicate that the process is often initiated by dioxygenase enzymes that catalyze the cleavage of the aromatic ring. nih.gov However, the presence of the trifluoromethyl group can significantly hinder this process.

Research on the anaerobic degradation of fluorinated aromatic compounds has shown that while some isomers of fluorobenzoate can be degraded under denitrifying conditions, fluorophenols have been observed to be recalcitrant over long periods. researchgate.net This suggests that the position of the fluorine-containing substituent on the aromatic ring plays a crucial role in its susceptibility to microbial degradation. For 2'-Trifluoromethyl-biphenyl-4-ylamine, the presence of the -CF3 group on one of the biphenyl (B1667301) rings likely contributes to its persistence. The high stability of the C-F bond makes it resistant to both hydrolytic and biological degradation. researchgate.net While specific biodegradation studies on this compound are not widely available, the general understanding of trifluoromethylated aromatic compounds points towards a high potential for persistence in various environmental compartments. nih.gov

Table 1: Factors Influencing the Biodegradation of Aromatic Compounds

| Factor | Influence on Biodegradation | Relevance to this compound |

| Substituent Groups | Electron-withdrawing groups like -CF3 can make the aromatic ring less susceptible to oxidative cleavage by microbial dioxygenases. | The -CF3 group is a strong electron-withdrawing group, likely increasing the compound's recalcitrance. |

| Oxygen Availability | Aerobic degradation pathways involving oxygenases are often more effective for aromatic compounds. Anaerobic degradation is typically slower and more specific. nih.govresearchgate.net | Persistence is expected under both aerobic and anaerobic conditions, with anaerobic degradation being particularly slow. |

| Microbial Consortia | The presence of specialized microorganisms capable of degrading halogenated compounds is essential. | The novelty of many synthetic fluorinated compounds means that microbial populations may not have evolved the necessary enzymatic machinery for their degradation. nih.gov |

| Compound Structure | The position of substituents on the aromatic rings can affect enzyme access and reactivity. | The specific stereochemistry of the biphenyl rings and the location of the amine and trifluoromethyl groups will influence its interaction with microbial enzymes. |

Photochemical Transformation and Aquatic Fate of Trifluoromethylated Amines

Photolysis represents a potentially significant abiotic degradation pathway for many organic contaminants in aquatic environments. The photochemical behavior of fluorinated compounds is complex and highly dependent on the specific molecular structure and the environmental conditions. acs.org For aromatic compounds, direct photolysis can occur when the molecule absorbs light, leading to its transformation. nih.gov

Studies on the photolysis of fluorinated pharmaceuticals have shown that while some compounds degrade, they often form a variety of fluorinated intermediates and stable products. For instance, the photolysis of compounds containing trifluoromethyl groups on a benzene (B151609) ring can lead to defluorination, but the extent of this process varies. nih.gov The stability of the aliphatic CF3 group is generally high, and its degradation often requires specific photochemical conditions.

In the context of this compound, its presence in sunlit surface waters could lead to photochemical transformation. The biphenyl structure provides a chromophore that can absorb solar radiation. However, the resulting transformation products may themselves be persistent and retain the trifluoromethyl group. The quantum yield and the rate of degradation would be influenced by factors such as water pH, the presence of dissolved organic matter, and the intensity of solar radiation. acs.org

Identification and Analysis of Environmental Transformation Products

The identification of transformation products is crucial for a comprehensive understanding of the environmental fate of a chemical. wiley.com For fluorinated compounds, this is particularly important as transformation products can sometimes be as or more persistent and toxic than the parent compound. dntb.gov.ua Advanced analytical techniques such as high-resolution mass spectrometry (HRMS) combined with chromatography are essential for detecting and identifying these products. nih.gov

Research on the photolysis of fluorinated pharmaceuticals and pesticides has revealed the formation of numerous fluorinated byproducts. nih.gov For example, photolysis can lead to minor structural modifications where the fluorinated motif is retained, or more extensive degradation resulting in smaller compounds like trifluoroacetic acid (TFA). nih.gov The use of 19F Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a valuable tool for tracking the fate of fluorine during transformation processes, allowing for the quantification of both the parent compound and its fluorinated products. acs.org

For this compound, potential transformation products in the environment could arise from hydroxylation of the aromatic rings, oxidation of the amine group, or cleavage of the biphenyl bond. It is also possible that under certain conditions, the trifluoromethyl group could be transformed. Identifying these products would require sophisticated analytical studies of samples from laboratory degradation experiments or from contaminated environmental sites.

Quantitative Structure-Activity Relationship (QSAR) in Ecotoxicological Assessment

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the toxicological properties of chemicals, thereby reducing the need for extensive animal testing. ljmu.ac.uk These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.gov For classes of compounds like aromatic amines, QSAR models have been developed to predict endpoints such as mutagenicity. nih.gov

The development of robust QSAR models for fluorinated compounds is an active area of research. The unique physicochemical properties conferred by fluorine, such as high lipophilicity and metabolic stability, must be accurately represented by the molecular descriptors used in the models. nih.gov For ecotoxicological assessment, QSARs can be used to predict the acute and chronic toxicity of compounds to various aquatic organisms. researchgate.netnih.govbohrium.com

While a specific QSAR model for the ecotoxicity of this compound may not be publicly available, models developed for aromatic amines or other fluorinated persistent organic pollutants can provide initial estimates of its potential hazard. Key descriptors would likely include hydrophobicity (logP), electronic parameters, and steric properties, all of which are influenced by the trifluoromethyl group.

Table 2: Key Descriptor Types for QSAR Modeling of Fluorinated Aromatic Amines

| Descriptor Type | Description | Relevance to Ecotoxicity |

| Hydrophobicity (e.g., logP) | Measures the tendency of a compound to partition into lipids. | Influences bioaccumulation potential and transport across biological membranes. |

| Electronic Descriptors | Describe the electronic properties of the molecule, such as charge distribution and polarizability. | Relates to the reactivity of the compound and its ability to interact with biological macromolecules. |

| Topological Descriptors | Characterize the size, shape, and branching of the molecule. | Affects how the molecule fits into enzyme active sites or cellular receptors. |

| Quantum Chemical Descriptors | Calculated from the electronic wave function, providing detailed information on electronic structure. | Can be used to model reactivity and the potential for metabolic activation to toxic species. |

Risk Assessment of Fluorinated Aromatic Amines in Environmental Systems

The environmental risk assessment of any chemical involves evaluating its potential for exposure and its inherent hazards. For fluorinated aromatic amines like this compound, the risk assessment must consider their likely persistence, potential for bioaccumulation, and toxicity. nih.gov Many per- and polyfluoroalkyl substances (PFAS) are recognized as persistent organic pollutants (POPs) due to their resistance to degradation and their ability to bioaccumulate. researchgate.net

The strong carbon-fluorine bond in these compounds contributes to their environmental persistence, meaning they can remain in ecosystems for long periods. epa.gov This persistence increases the likelihood of exposure for wildlife and humans. While some fluorinated compounds are considered to have low bioaccumulation potential, others have been shown to accumulate in organisms. oup.com The toxicity of fluorinated aromatic amines can vary widely depending on the specific structure, but some have been shown to have adverse effects.

A comprehensive risk assessment for this compound would require more empirical data on its environmental concentrations, bioaccumulation factors, and toxicological endpoints for relevant species. In the absence of such specific data, a precautionary approach is often warranted, treating it as a potentially persistent and bioaccumulative substance based on the known properties of related fluorinated compounds. nih.gov

Future Research Directions and Emerging Trends

Development of Novel and Green Synthetic Methodologies for Site-Specific Trifluoromethylation

The synthesis of trifluoromethylated compounds, including biphenyl (B1667301) amines, is an area of active research. Future efforts will likely focus on developing more sustainable and efficient synthetic routes. Traditional methods often require harsh conditions or the use of stoichiometric and hazardous reagents. The trend is shifting towards catalytic methods that offer higher selectivity and atom economy.

Recent advancements in catalysis, such as photoredox-mediated reactions and the use of earth-abundant metal catalysts like nickel, are paving the way for greener C-H arylation and C-C bond formation strategies. nih.govresearchgate.net These methods could be adapted for the synthesis of 2'-Trifluoromethyl-biphenyl-4-ylamine and its derivatives, reducing waste and energy consumption. Furthermore, the development of one-pot synthesis protocols for trifluoromethylated amines using stable and easy-to-handle reagents is a promising avenue. nih.govrsc.org Research into enzymatic and biocatalytic approaches for trifluoromethylation, while still in its infancy, represents a long-term goal for achieving highly selective and environmentally benign syntheses.

A significant challenge remains in the direct and site-specific introduction of the trifluoromethyl group onto the biphenyl scaffold. Innovations in C-F bond formation and functionalization are critical. nih.govrsc.org Future research will likely explore novel catalytic systems that can achieve this with high precision and under mild conditions.

Integration of Advanced Computational Approaches for Rational Compound Design

The use of computational tools is becoming indispensable in modern chemical research. For this compound derivatives, in silico methods can accelerate the discovery and optimization of new compounds with desired properties.